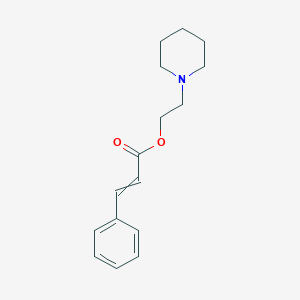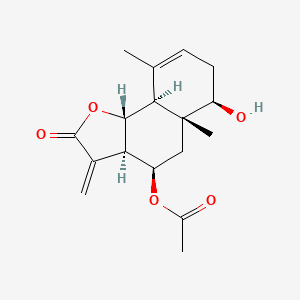
5-Thiazolecarbonitrile, 4-amino-2,3-dihydro-2-imino-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Thiazolecarbonitrile, 4-amino-2,3-dihydro-2-imino-3-phenyl- is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazolecarbonitrile, 4-amino-2,3-dihydro-2-imino-3-phenyl- typically involves multi-step reactions. One common method includes the conversion of dodecanoyl chloride to dodecanimidoyl chlorides, followed by the formation of imidoylisothiocyanate derivatives. These derivatives are then converted to thiourea derivatives, which finally yield the desired thiazole compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Thiazolecarbonitrile, 4-amino-2,3-dihydro-2-imino-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the thiazole ring into more oxidized forms.
Reduction: Reducing agents can be used to reduce the imino group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced into the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Wissenschaftliche Forschungsanwendungen
5-Thiazolecarbonitrile, 4-amino-2,3-dihydro-2-imino-3-phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Thiazolecarbonitrile, 4-amino-2,3-dihydro-2-imino-3-phenyl- involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. In cancer research, it has been found to inhibit specific kinases and signaling pathways that are crucial for cancer cell survival and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiamethoxam: An insecticide with a thiazole ring.
Thiabendazole: An antifungal agent.
Imidaclothiz: Another insecticide with a thiazole structure.
Uniqueness
What sets 5-Thiazolecarbonitrile, 4-amino-2,3-dihydro-2-imino-3-phenyl- apart from these similar compounds is its unique combination of functional groups, which confer a distinct set of chemical and biological properties.
Eigenschaften
CAS-Nummer |
56935-53-6 |
|---|---|
Molekularformel |
C10H8N4S |
Molekulargewicht |
216.26 g/mol |
IUPAC-Name |
4-amino-2-imino-3-phenyl-1,3-thiazole-5-carbonitrile |
InChI |
InChI=1S/C10H8N4S/c11-6-8-9(12)14(10(13)15-8)7-4-2-1-3-5-7/h1-5,13H,12H2 |
InChI-Schlüssel |
ATOHPFLGNLKIGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=C(SC2=N)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl [diazo(phenyl)methyl]methylphosphinate](/img/structure/B14625964.png)

![S-[(2-Chlorophenyl)methyl] dipropylcarbamothioate](/img/structure/B14625980.png)


![2-Amino-6-phenyl-3,7-dihydropyrimido[4,5-b][1,4]oxazin-4-one](/img/structure/B14626006.png)

![6,12-Dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene](/img/structure/B14626017.png)

![Trimethyl{[1-(trimethylsilyl)ethenyl]oxy}silane](/img/structure/B14626019.png)
![Benzoic acid, 2-[(2-pyridinylcarbonyl)amino]-](/img/structure/B14626027.png)

![{[3-(2,3-Dimethylazepan-1-yl)-3-oxopropoxy]sulfinyl}oxidanide](/img/structure/B14626031.png)
